p-Nitrophenyl-alpha-D-maltoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

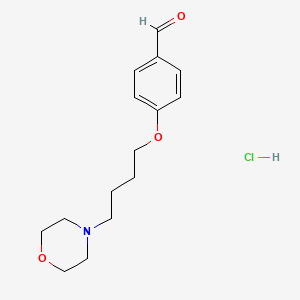

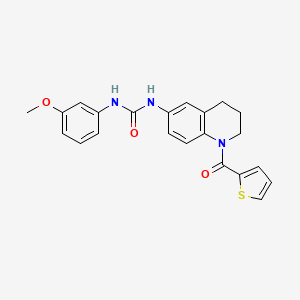

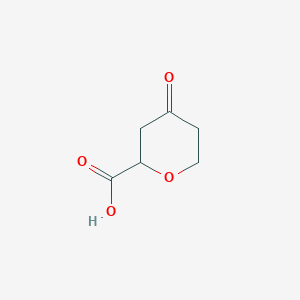

4-Nitrophenyl β-D-Cellobioside is a disaccharide derivative commonly used as a chromogenic substrate in enzymatic assays. It is particularly useful for detecting cellulase activity, including exoglucanase, endoglucanase, and β-glucosidase enzymes. The compound is a cellotriose analog and is hydrolyzed to release 4-nitrophenol, which can be easily detected due to its yellow color .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl β-D-Cellobioside can be synthesized through the glycosylation of cellobiose with 4-nitrophenyl glycoside. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst such as silver triflate or boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods

Industrial production of 4-Nitrophenyl β-D-Cellobioside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl β-D-Cellobioside primarily undergoes hydrolysis reactions catalyzed by cellulase enzymes. These reactions involve the cleavage of the glycosidic bond, resulting in the formation of 4-nitrophenol and cellobiose .

Common Reagents and Conditions

Hydrolysis: Catalyzed by cellulase enzymes such as exoglucanase, endoglucanase, and β-glucosidase.

Detection: The release of 4-nitrophenol can be detected spectrophotometrically at 405 nm due to its yellow color.

Major Products

4-Nitrophenol: A yellow compound that is easily detectable.

Cellobiose: A disaccharide consisting of two glucose units.

Scientific Research Applications

4-Nitrophenyl β-D-Cellobioside is widely used in scientific research for the following applications:

Enzyme Assays: Used as a substrate to measure the activity of cellulase enzymes in various organisms, including bacteria, fungi, and plants

Biochemical Studies: Helps in studying the mechanism of action of cellulase enzymes and their role in cellulose degradation.

Industrial Applications: Used in the development of biofuels and bioproducts by assessing the efficiency of cellulase enzymes in breaking down cellulose.

Medical Research: Investigated for its potential role in understanding diseases related to carbohydrate metabolism and enzyme deficiencies.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl β-D-Cellobioside involves its hydrolysis by cellulase enzymes. The enzymes bind to the substrate and catalyze the cleavage of the glycosidic bond between the glucose units, releasing 4-nitrophenol and cellobiose. The hydrolysis reaction proceeds through a series of steps involving the formation of enzyme-substrate complexes and transition states .

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenyl β-D-Glucopyranoside: Another chromogenic substrate used for detecting β-glucosidase activity.

4-Nitrophenyl β-D-Lactopyranoside: Used for detecting β-galactosidase activity.

4-Nitrophenyl β-D-Mannopyranoside: Used for detecting β-mannosidase activity.

Uniqueness

4-Nitrophenyl β-D-Cellobioside is unique due to its specific application in detecting cellulase activity. Its ability to release a chromogenic product (4-nitrophenol) upon hydrolysis makes it a valuable tool in enzymatic assays. The compound’s structure, which includes a cellobiose moiety, allows it to specifically interact with cellulase enzymes, distinguishing it from other similar chromogenic substrates .

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875080 |

Source

|

| Record name | ?-D-GLUCOPYRANOSIDE, 4-NITROPHENYL 4-O-_-D-GLUCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56846-39-0 |

Source

|

| Record name | ?-D-GLUCOPYRANOSIDE, 4-NITROPHENYL 4-O-_-D-GLUCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2634566.png)

![N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2634569.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)

![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2634576.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2634577.png)